

An In-depth Technical Guide on the Electronic and Steric Properties of Diethylphosphine

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Compound of Interest

Compound Name: Diethylphosphine

Cat. No.: B1582533

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Introduction

Diethylphosphine ((C₂H₅)₂PH), a secondary phosphine, is a versatile organophosphorus compound with significant applications in coordination chemistry and catalysis. Its utility stems from the tunable electronic and steric properties of the phosphorus center, which bears a lone pair of electrons and a reactive P-H bond. These characteristics allow it to act as a ligand for transition metals and as a precursor to a variety of other organophosphorus compounds. This guide provides a comprehensive overview of the core electronic and steric properties of **diethylphosphine**, detailed experimental protocols for its characterization and synthesis, and its application in catalysis.

Electronic Properties

The electronic nature of **diethylphosphine** is primarily dictated by the phosphorus atom's lone pair of electrons and the electronegativity of the surrounding ethyl groups and hydrogen atom. These factors influence its basicity, nucleophilicity, and coordination properties.

Basicity and pKa

The basicity of a phosphine is a measure of its ability to donate its lone pair of electrons to a proton. The pKa of the conjugate acid, [(C₂H₅)₂PH₂]⁺, is a quantitative measure of this property. While experimental pKa values in water are not readily available due to the reactivity

of **diethylphosphine**, a calculated pKa value in dimethyl sulfoxide (DMSO) provides a useful indication of its basicity.

Table 1: Acidity Data for **Diethylphosphine**

Property	Value	Solvent	Method
pKa of conjugate acid	34.9	DMSO	Calculated

This relatively high pKa value indicates that **diethylphosphine** is a moderately strong base in aprotic polar solvents, readily participating in acid-base chemistry.

Spectroscopic Properties

Spectroscopic techniques are invaluable for probing the electronic environment of the phosphorus nucleus.

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing organophosphorus compounds. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment.

Table 2: ³¹P NMR Data for **Diethylphosphine**

Property	Value (ppm)	Standard
³¹ P Chemical Shift (δ)	-53.4	85% H ₃ PO ₄

The upfield chemical shift is characteristic of a secondary phosphine.

Experimental Protocol: ³¹P NMR Spectroscopy of **Diethylphosphine**

Objective: To acquire a ³¹P NMR spectrum of **diethylphosphine** to determine its chemical shift.

Materials:

- **Diethylphosphine**

- Deuterated solvent (e.g., CDCl_3 , C_6D_6)
- NMR tube
- NMR spectrometer

Procedure:

- Sample Preparation: Under an inert atmosphere (e.g., in a glovebox), prepare a solution of **diethylphosphine** (typically 5-10 mg) in a deuterated solvent (approximately 0.5-0.7 mL) in an NMR tube.
- Instrument Setup:
 - Tune the NMR spectrometer to the ^{31}P frequency.
 - Use an appropriate pulse program for ^{31}P NMR, often with proton decoupling to simplify the spectrum.
 - Set the spectral width to cover the expected chemical shift range for phosphines.
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com